Nandrolone phenpropionate
Overview
Description
Mechanism of Action
Target of Action
Nandrolone phenpropionate primarily targets the androgen receptor . The androgen receptor is a type of nuclear receptor that is activated by binding either of the androgenic hormones, testosterone, or dihydrotestosterone .
Mode of Action
This compound acts as an agonist for the androgen receptor . This means it binds to the androgen receptor, activating it. Once activated, the drug-receptor complex enters the nucleus and binds directly to specific nucleotide sequences of the chromosomal DNA . The areas of binding are called hormone response elements (HREs), which influence the transcriptional activity of certain genes, producing the androgen effects .
Biochemical Pathways
The activation of the androgen receptor by this compound influences several biochemical pathways. For instance, it increases the production and urinary excretion of erythropoietin . Erythropoietin is a hormone that stimulates the production of red blood cells, enhancing oxygen-carrying capacity and endurance .
Pharmacokinetics
This compound is typically administered via intramuscular injection, which results in high bioavailability . It is metabolized in the blood through hydrolysis and in the liver through reduction . The elimination half-life of this compound, when administered intramuscularly, is approximately 2.7 days .
Result of Action
The activation of the androgen receptor by this compound leads to a variety of molecular and cellular effects. It increases the production and urinary excretion of erythropoietin, which may also have a direct action on bone marrow . Due to its inability to act on the muscle in ways unmediated by the receptor, it has less overall effect on muscle growth compared to testosterone .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the rate of absorption of the drug can be affected by the specific site of intramuscular injection . Additionally, factors such as the individual’s metabolic rate, overall health status, and presence of other medications can also influence the drug’s action and efficacy .
Biochemical Analysis
Biochemical Properties
Nandrolone phenpropionate is an androgen receptor agonist . It binds to the androgen receptor to a greater degree than testosterone . Due to its inability to act on the muscle in ways unmediated by the receptor, it has less overall effect on muscle growth .
Cellular Effects
This compound increases production and urinary excretion of erythropoietin . It may also have a direct action on bone marrow . It influences cell function by binding to the androgen receptor, which allows it to enter the nucleus and bind directly to specific nucleotide sequences of the chromosomal DNA .
Molecular Mechanism
The mechanism of action of this compound involves binding to the androgen receptor . The drug bound to the receptor complexes allows it to enter the nucleus and bind directly to specific nucleotide sequences of the chromosomal DNA . The areas of binding are called hormone response elements (HREs), and influence transcriptional activity of certain genes, producing the androgen effects .
Metabolic Pathways
This compound is involved in metabolic pathways related to the androgen receptor
Preparation Methods
Synthetic Routes and Reaction Conditions
Nandrolone phenpropionate is generally prepared from alkyl ethers of estradiol to resemble testosterone but with one less carbon at the 19th position . The synthesis involves the esterification of nandrolone with phenylpropionic acid. The reaction typically requires the use of a suitable solvent such as chloroform or acetone and a catalyst to facilitate the esterification process .
Industrial Production Methods
In industrial settings, this compound is produced by dissolving nandrolone in a mixture of alcohol and chloroform, followed by esterification with phenylpropionic acid. The product is then purified through crystallization and chromatographic techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
Nandrolone phenpropionate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the conversion of this compound to its oxidized form, often using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert this compound to its reduced form using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of the phenylpropionate group with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions include oxidized nandrolone derivatives, reduced nandrolone derivatives, and substituted nandrolone compounds .
Scientific Research Applications
Nandrolone phenpropionate has a wide range of scientific research applications:
Chemistry: Used as a reference compound in the study of steroid chemistry and synthesis.
Biology: Investigated for its effects on muscle growth, bone density, and erythropoiesis.
Medicine: Used in the treatment of anemia, osteoporosis, and muscle wasting conditions.
Industry: Utilized in the development of performance-enhancing drugs and supplements.
Comparison with Similar Compounds
Similar Compounds
Nandrolone decanoate: Another ester of nandrolone, known for its longer duration of action compared to nandrolone phenpropionate.
Testosterone: The primary male sex hormone, structurally similar to nandrolone but with a methyl group at the 19th position.
Methandrostenolone: An orally active anabolic steroid with similar anabolic properties but different pharmacokinetics.
Uniqueness
This compound is unique due to its shorter ester chain, which results in a faster onset of action and shorter duration compared to nandrolone decanoate. This makes it suitable for conditions requiring rapid therapeutic effects .
Properties
IUPAC Name |
[(8R,9S,10R,13S,14S,17S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] 3-phenylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34O3/c1-27-16-15-22-21-11-9-20(28)17-19(21)8-10-23(22)24(27)12-13-25(27)30-26(29)14-7-18-5-3-2-4-6-18/h2-6,17,21-25H,7-16H2,1H3/t21-,22+,23+,24-,25-,27-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBWXUGDQUBIEIZ-QNTYDACNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2OC(=O)CCC4=CC=CC=C4)CCC5=CC(=O)CCC35 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)CCC4=CC=CC=C4)CCC5=CC(=O)CC[C@H]35 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2023353 | |
Record name | Nandrolone phenpropionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2023353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Nandrolone phenpropionate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015119 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
4.58e-04 g/L | |
Record name | Nandrolone phenpropionate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00984 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Nandrolone phenpropionate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015119 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Nandrolone is an androgen receptor agonist. The drug bound to the receptor complexes which allows it to enter the nucleus and bind directly to specific nucleotide sequences of the chromosomal DNA. The areas of binding are called hormone response elements (HREs), and influence transcriptional activity of certain genes, producing the androgen effects. | |
Record name | Nandrolone phenpropionate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00984 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
62-90-8 | |
Record name | Nandrolone phenylpropionate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62-90-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nandrolone phenpropionate [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000062908 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nandrolone phenpropionate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00984 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Nandrolone phenpropionate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23162 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Nandrolone phenpropionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2023353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 17-β-hydroxyestr-4-en-3-one 17-(3-phenylpropionate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.502 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NANDROLONE PHENPROPIONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KF7Z9K2T3W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Nandrolone phenpropionate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015119 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
118 °C | |
Record name | Nandrolone phenpropionate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00984 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Nandrolone phenpropionate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015119 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.